molecular formula C25H48N4O6 B064545 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane CAS No. 170161-27-0

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B064545
CAS No.: 170161-27-0
M. Wt: 500.7 g/mol
InChI Key: FIPOUUYFPSMVMX-UHFFFAOYSA-N
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Description

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane (CAS 170161-27-0) is a Boc (tert-butoxycarbonyl)-protected derivative of the macrocyclic ligand cyclam (1,4,8,11-tetraazacyclotetradecane). Its molecular formula is C25H48N4O6, with a molecular weight of 500.68 g/mol . The compound is hygroscopic and solid at room temperature, with a melting point range of 48–54°C . The three Boc groups protect three of the four secondary amines in the macrocycle, leaving the 11-position amine unmodified. This protection enhances stability during synthetic procedures, making it a critical intermediate in organic and coordination chemistry .

Scientific Research Applications

Medicinal Chemistry

Tri-Boc-cyclam has been extensively studied for its potential in drug development. It serves as a precursor for synthesizing various pharmaceutical compounds, including:

  • Plerixafor Derivatives : Tri-Boc-cyclam is used in the synthesis of Plerixafor (AMD3100), a drug used for mobilizing stem cells in cancer therapy. The compound's ability to form stable complexes with metals enhances the efficacy of these derivatives in clinical applications .

Coordination Chemistry

The compound acts as a macrocyclic ligand that can form stable complexes with transition metals. This property is crucial for:

  • Catalysis : Tri-Boc-cyclam is employed in catalytic processes involving metal ions, where it stabilizes reactive intermediates and enhances reaction rates. Its nitrogen-rich structure allows for effective coordination with various metals .
  • Electroactive Cavities : The compound's structure enables the formation of electroactive cavities, making it suitable for applications in sensors and electrochemical devices .

Materials Science

In materials science, Tri-Boc-cyclam is utilized for:

  • Antioxidant Properties : The compound exhibits antioxidant activity, which is beneficial in rubber manufacturing to suppress oxidation catalyzed by metal ions. This application helps improve the longevity and durability of rubber products .
  • Polymer Chemistry : Tri-Boc-cyclam can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Plerixafor Derivatives

A study demonstrated the synthesis of various Plerixafor derivatives using Tri-Boc-cyclam as a starting material. The derivatives exhibited improved pharmacological profiles compared to the parent compound, showcasing enhanced efficacy in mobilizing hematopoietic stem cells for cancer treatment .

Case Study 2: Catalytic Activity with Transition Metals

Research highlighted the use of Tri-Boc-cyclam in catalytic cycles involving palladium and platinum complexes. The ligand facilitated several cross-coupling reactions with high yields and selectivity, demonstrating its potential in organic synthesis and industrial applications .

Mechanism of Action

The mechanism of action of Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with the metal ions, stabilizing them and enhancing their reactivity . This property is exploited in various applications, including catalysis and imaging .

Comparison with Similar Compounds

Comparison with Similar Macrocyclic Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 1,4,8-Tri-Boc-cyclam and related macrocycles:

Compound Name CAS Number Molecular Formula Substituents Key Properties Applications
1,4,8-Tri-Boc-cyclam 170161-27-0 C25H48N4O6 3 Boc groups Hygroscopic, stable intermediate, requires deprotection for metal binding Organic synthesis, precursor for functionalized cyclam derivatives
Cyclam (unmodified) 295-37-4 C10H24N4 None Free amines, polar, directly binds metals Pharmaceutical intermediates, metal chelation
Me4cyclam 41203-22-9 C14H32N4 4 methyl groups Steric hindrance, distorted coordination geometry in metal complexes Model for biological metal-binding sites
TETA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) 314041-07-1 C18H28N4O8 4 acetic acid groups Strong chelator for radiometals (e.g., 64Cu) Radiopharmaceuticals, PET imaging agents
1,4,8,12-Tetraazacyclopentadecane 15439-16-4 C11H26N4 Larger ring (15-membered) Increased cavity size, flexible coordination environment Selective binding of larger metal ions
1,4,7-Tri-Boc-1,4,7,10-tetraazacyclododecane 175854-39-4 C23H44N4O6 3 Boc groups, 12-membered Smaller cavity, reduced steric bulk compared to 14-membered analogs Intermediate for functionalized 12-membered macrocycles

Impact of Substituents on Coordination Chemistry

  • Boc Groups : The bulky tert-butoxycarbonyl groups in 1,4,8-Tri-Boc-cyclam prevent direct metal coordination unless deprotected. Deprotection (e.g., via acidic conditions) regenerates free amines, enabling use in metal complex synthesis .
  • Methyl Groups (Me4cyclam) : Methyl substituents introduce steric constraints, leading to distorted geometries in metal complexes. For example, [Ni(Me4cyclam)(NCO)]+ adopts a square pyramidal geometry instead of octahedral .
  • Acetic Acid Groups (TETA) : The four acetic acid arms in TETA enhance metal-binding affinity and selectivity, making it ideal for radiopharmaceuticals like 64Cu-labeled peptides .

Solubility and Reactivity

  • 1,4,8-Tri-Boc-cyclam : Increased hydrophobicity due to Boc groups improves solubility in organic solvents (e.g., acetonitrile, DCM) but retains hygroscopicity due to the unprotected amine .
  • Unmodified Cyclam : Polar free amines make it water-soluble but reactive, requiring careful handling to avoid side reactions .
  • Trifluoroacetyl Analogs : 1,4,8-Tris(trifluoroacetyl)-cyclam (CAS N/A) has electron-withdrawing groups, altering deprotection kinetics and electronic properties compared to Boc-protected analogs .

Biological Activity

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane (CAS No. 170161-27-0) is a macrocyclic compound that exhibits significant biological activity due to its complex structure and ability to coordinate with metal ions. This compound is known for its potential applications in medicinal chemistry, particularly in drug delivery systems and as a ligand in metal complexation.

  • Molecular Formula : C25H48N4O6
  • Molecular Weight : 500.68 g/mol
  • Melting Point : 48°C to 54°C
  • Appearance : Colorless to white crystalline solid

Structural Characteristics

The compound features multiple Boc (tert-butoxycarbonyl) protecting groups which enhance its stability and solubility in organic solvents. Its tetraazacyclotetradecane framework allows for the formation of stable complexes with transition metals, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that metal complexes derived from this ligand exhibit enhanced antimicrobial properties compared to the uncomplexed ligand. For example:

  • Copper(II) Complexes : Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The complexes also displayed antifungal properties against strains like Candida albicans and Aspergillus flavus.
Metal IonBacterial StrainZone of Inhibition (mm)
Cu(II)Staphylococcus aureus20
Cu(II)Escherichia coli18
Ni(II)Pseudomonas aeruginosa15
Co(II)Candida albicans17

Cytotoxicity Studies

Studies have also explored the cytotoxic effects of this compound and its metal complexes on cancer cell lines:

  • HeLa Cells : The IC50 values indicated moderate cytotoxicity, suggesting potential for use in cancer therapy.
  • Mechanism of Action : The cytotoxicity is hypothesized to be mediated through the generation of reactive oxygen species (ROS) upon metal ion release.

Case Studies

  • Study on Metal Complexes : A study evaluated the synthesis of copper and nickel complexes with this compound. The researchers found that these complexes exhibited superior antibacterial activity compared to their free ligand counterparts due to enhanced permeability through bacterial membranes.
  • Antioxidant Activity Assessment : Another investigation assessed the antioxidant potential using DPPH radical scavenging assays. The results indicated that the metal complexes had significantly higher antioxidant activity than the free ligand.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane, and how can stepwise Boc protection be achieved?

The synthesis involves selective Boc protection of the secondary amines in the tetraazacyclotetradecane macrocycle. Anhydrous conditions and reagents like di-tert-butyl dicarbonate (Boc₂O) with a catalytic base (e.g., DMAP) are critical. Stepwise protection can be achieved by controlling stoichiometry and reaction time, with intermediates monitored via TLC or LC-MS. Final purification typically employs silica gel chromatography with gradients of ethyl acetate/hexane to isolate the tri-Boc product .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H NMR reveals distinct Boc methyl signals (~1.4 ppm) and macrocycle proton splitting patterns. ¹³C NMR confirms carbonyl carbons (~155 ppm) and quaternary Boc carbons (~80 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ = 649.4 Da) .
  • Elemental Analysis : Validates C, H, N content (±0.4% deviation) .

Q. How can researchers troubleshoot low yields during Boc protection?

Common issues include incomplete reaction due to moisture or competing side reactions (e.g., macrocycle decomposition). Solutions include:

  • Strict anhydrous conditions (dry solvents, inert atmosphere).
  • Using excess Boc₂O (3.5–4 equiv) with DMAP (0.1 equiv) in THF at 0°C→RT.
  • Quenching unreacted Boc₂O with aqueous NaHCO₃ before extraction .

Advanced Research Questions

Q. How does the Boc-protected macrocycle serve as a precursor for catalytic or radiopharmaceutical applications?

Deprotection with TFA/CH₂Cl₂ (1:1) generates the free amine macrocycle, which can coordinate metals (e.g., Cu²⁺, Ni²⁺) for catalytic OER (oxygen evolution reaction) or chelate radionuclides (e.g., ⁶⁴Cu) for targeted alpha therapy. The Boc groups enhance solubility during synthesis, while deprotection tailors reactivity for metal binding .

Q. What methodological considerations are critical when using this compound in CO₂ capture catalysts?

After deprotection, the macrocycle forms Cu-TETA complexes, which accelerate CO₂ absorption in basic solutions (e.g., K₂CO₃). Key factors include:

  • pH optimization (8–10) to balance CO₂ solubility and catalyst stability.
  • Kinetic studies (UV-Vis monitoring at 600 nm) to compare absorption rates with/without catalyst .

Q. How can discrepancies in chelation stability constants between similar macrocycles be resolved?

Contradictions arise from varying experimental conditions (pH, ionic strength) or measurement techniques (potentiometry vs. spectrophotometry). For example, TE2A (a TETA derivative) shows higher Cu²⁺ stability than TETA due to pre-organized geometry. Researchers should:

  • Standardize conditions (25°C, 0.1 M KCl).
  • Validate results using multiple methods (e.g., competition assays with murexide) .

Q. What strategies improve the regioselectivity of functionalization in Boc-protected macrocycles?

  • Directed Metalation : Use Pd-catalyzed C–H activation to introduce substituents at specific positions.
  • Click Chemistry : Azide-alkyne cycloaddition on a pre-functionalized arm (e.g., propargyl bromide) enables controlled modifications .

Properties

IUPAC Name

tritert-butyl 1,4,8,11-tetrazacyclotetradecane-1,4,8-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N4O6/c1-23(2,3)33-20(30)27-15-11-16-29(22(32)35-25(7,8)9)19-18-28(14-10-12-26-13-17-27)21(31)34-24(4,5)6/h26H,10-19H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPOUUYFPSMVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449046
Record name 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170161-27-0
Record name 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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